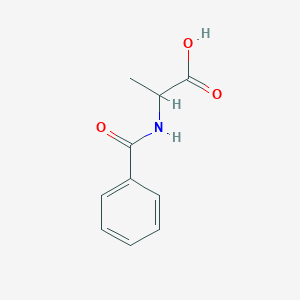

N-Benzoyl-DL-alanine

Description

Properties

IUPAC Name |

2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870867 | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Benzoylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1205-02-3, 90988-29-7, 2198-64-3 | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, N-benzoyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC8J7LE2D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Benzoyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification is significant in synthetic organic chemistry and biochemical research, particularly in the realm of peptide synthesis.[1] Its racemic nature, containing both D and L enantiomers, provides a unique substrate for various chemical and enzymatic studies. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its synthesis and applications.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] Its core physicochemical characteristics are summarized in the table below, providing a quantitative overview for research and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][4][5] |

| Molecular Weight | 193.20 g/mol | [2][4][5][6][7] |

| Melting Point | 165-167 °C | [4][8][9] |

| Boiling Point | 329.41 °C (rough estimate) | [4][8][10] |

| Appearance | White to off-white crystalline powder/solid | [2][3][11] |

| Water Solubility | Very slightly soluble; 9.5 g/L at 25 °C | [2][4][8][10] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like alcohols and dimethylformamide.[6] | [6] |

| pKa | 3.86 ± 0.10 (Predicted) | [2][4][8] |

| LogP (Octanol/Water Partition Coefficient) | 0.889 - 1.2 | [7][12] |

| Density | 1.2307 g/cm³ (rough estimate) | [4][8][10] |

| Vapor Pressure | 5.7 x 10⁻⁹ mmHg at 25 °C | [4][10] |

| Refractive Index | 1.5300 (estimate) | [4][8][10] |

Experimental Protocols

The methodologies for synthesizing and characterizing this compound are crucial for ensuring its purity and for its application in further research.

This is the most common method for the benzoylation of DL-alanine.[1]

Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. The base neutralizes the hydrogen chloride generated during the reaction, preventing the protonation of the unreacted amine.

Materials:

-

DL-alanine

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve DL-alanine in a 10% aqueous solution of sodium hydroxide in a beaker. The solution should be cooled in an ice bath to maintain a temperature between 0-5 °C.[6]

-

Acylation: While vigorously stirring the cooled solution, slowly add benzoyl chloride dropwise from a dropping funnel.[1] Concurrently, add a 10% NaOH solution as needed to maintain the pH of the mixture between 9 and 10.[6]

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture for approximately one hour at room temperature to ensure the reaction goes to completion.[1][6]

-

Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate out of the solution as a white solid.[1][6]

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][6]

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the alanine backbone, the benzoyl group, and the aromatic ring.

B. Infrared (IR) Spectroscopy:

-

Purpose: To identify the key functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a nujol mull.

-

Analysis: The IR spectrum is expected to show characteristic absorption bands for the amide bond (around 1630-1650 cm⁻¹), the carboxylic acid C=O group (around 1700-1730 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.[6]

C. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound and to study its fragmentation pattern.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent and introduce it into the mass spectrometer.

-

Analysis: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (193.20 g/mol ).[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1205-02-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 7. This compound | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1205-02-3 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. L13100.09 [thermofisher.com]

- 12. This compound (CAS 1205-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Synthesis of N-Benzoyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-DL-alanine from DL-alanine and benzoyl chloride. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a derivative of the amino acid alanine where the amino group is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds. The DL-racemic mixture is a useful starting material for the development and optimization of resolution techniques and for the synthesis of various pharmaceutical intermediates. The synthesis is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino acid in an alkaline aqueous medium.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is provided in the table below.

| Property | DL-Alanine | Benzoyl Chloride | This compound |

| Molecular Formula | C₃H₇NO₂ | C₇H₅ClO | C₁₀H₁₁NO₃ |

| Molecular Weight | 89.09 g/mol | 140.57 g/mol | 193.20 g/mol [1] |

| Appearance | White crystalline powder | Colorless fuming liquid | White crystalline solid |

| Melting Point | ~314-316 °C (decomposes) | -1 °C | 162-164 °C |

| Boiling Point | N/A | 197.2 °C | N/A |

| Solubility | Soluble in water | Reacts with water | Very slightly soluble in water, soluble in ethanol |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the Schotten-Baumann reaction.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| DL-Alanine | 89.09 | 10.0 g | 0.112 |

| Benzoyl Chloride | 140.57 | 15.0 mL (18.1 g) | 0.129 |

| Sodium Hydroxide | 40.00 | 13.5 g | 0.338 |

| Water (distilled) | 18.02 | 125 mL + 100 mL | - |

| Concentrated HCl | 36.46 | q.s. | - |

| Ethanol (for recrystallization) | 46.07 | q.s. | - |

4.2. Procedure

-

Dissolution of DL-Alanine: In a 500 mL conical flask, dissolve 10.0 g of DL-alanine in 125 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving 13.5 g of NaOH in 125 mL of water). Cool the solution to 5-10 °C in an ice bath.

-

Addition of Benzoyl Chloride: To the cold, stirred solution of DL-alanine, add 15.0 mL of benzoyl chloride in small portions over a period of about 30 minutes. The temperature of the reaction mixture should be maintained below 15 °C.

-

Reaction: After the addition of benzoyl chloride is complete, continue to stir the mixture vigorously at room temperature for 2 hours.

-

Work-up and Isolation: After the reaction period, transfer the mixture to a separatory funnel. Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (check with litmus paper). A white precipitate of this compound will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with 100 mL of cold water to remove any unreacted starting materials and salts.

-

Purification: Purify the crude product by recrystallization from aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

4.3. Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 70-80%.

-

Melting Point: The melting point of the purified this compound should be in the range of 162-164 °C.

-

Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Mechanism and Workflow

5.1. Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation of the amino group of DL-alanine by the hydroxide ion.

-

Nucleophilic attack of the deprotonated amino group on the carbonyl carbon of benzoyl chloride.

-

Formation of a tetrahedral intermediate.

-

Collapse of the tetrahedral intermediate with the expulsion of the chloride ion to form the final product.

.

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

5.2. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.

-

Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood and wear appropriate PPE.

-

The reaction can be exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.

Conclusion

The Schotten-Baumann reaction is an effective and reliable method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize and purify this important amino acid derivative for use in peptide synthesis and other applications in drug discovery and development. The provided diagrams offer a clear visualization of the reaction mechanism and experimental workflow, aiding in the understanding and execution of the synthesis.

References

Spectroscopic Analysis of N-Benzoyl-DL-alanine: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃), a derivative of the amino acid alanine. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the characterization of small organic molecules. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~12.8 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.7 | Doublet | 1H | Amide (-NH) |

| ~7.9 | Multiplet | 2H | Aromatic (ortho-H) |

| ~7.5 | Multiplet | 3H | Aromatic (meta- & para-H) |

| ~4.6 | Quintet | 1H | α-CH |

| ~1.5 | Doublet | 3H | Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[2][3]

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~174.5 | Carboxylic Carbonyl (C=O) |

| ~167.0 | Amide Carbonyl (C=O) |

| ~134.0 | Aromatic (quaternary C) |

| ~131.5 | Aromatic (para-C) |

| ~128.5 | Aromatic (meta-C) |

| ~127.5 | Aromatic (ortho-C) |

| ~49.0 | α-Carbon (CH) |

| ~17.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For solid samples, the KBr pellet method is commonly employed.[3]

| Frequency Range (cm⁻¹) | Intensity / Shape | Functional Group Vibration |

| 3400 - 2400 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Strong | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1640 | Strong, Sharp | C=O stretch (Amide I) |

| ~1580 & ~1490 | Medium | C=C stretch (Aromatic Ring) |

| ~1540 | Strong | N-H bend (Amide II) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the compound.[4][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 193 | ~5 | [M]⁺ (Molecular Ion) |

| 148 | ~40 | [M - COOH]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~50 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Parameters (Example using a 400 MHz Spectrometer):

-

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

For ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds.[6]

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to achieve pure absorption line shapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum. For samples in DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.[6]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

1. Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound in a clean, dry agate mortar and pestle.[7]

-

Add approximately 100-200 mg of dry, infrared-grade KBr powder. The sample concentration should be in the range of 0.2% to 1%.[8][9]

-

Quickly and thoroughly mix the sample and KBr by gentle grinding (trituration) to achieve a homogenous, fine powder. Avoid prolonged grinding as KBr is hygroscopic.[7][9]

2. Pellet Formation:

-

Place the powder mixture into a pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc.[9]

-

Carefully release the pressure and retrieve the KBr pellet from the die.

3. Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing this compound using EI-MS, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

1. Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

For GC-MS, inject a small volume (e.g., 1 µL) into the GC, where the compound will be vaporized and separated before entering the ion source.

-

Alternatively, for a direct insertion probe, place a small amount of the solid or a drop of the solution onto the probe tip, which is then inserted into the ion source and heated to vaporize the sample.[10]

2. Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11]

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.[12]

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Acquisition:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular fingerprint.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(1205-02-3) 13C NMR [m.chemicalbook.com]

- 3. This compound | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound(1205-02-3) MS spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. as.uky.edu [as.uky.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of N-Benzoyl-DL-alanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzoyl-DL-alanine, a key derivative of the amino acid alanine, in various common organic solvents. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug development, and biochemical research. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a white to off-white crystalline solid.[1] Its solubility is influenced by the polarity of the solvent and the temperature. As an N-acylated amino acid, it exhibits amphipathic properties, with the benzoyl group contributing to its hydrophobic character and the carboxylic acid group providing hydrophilicity.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be due to variations in experimental conditions and methodologies.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | H₂O | 25 | 0.95 | [2] |

| Water | H₂O | 25 | >5.0 | [3] |

| Ethanol | C₂H₅OH | 25 | >5.0 | [3] |

Qualitative assessments indicate that this compound has limited solubility in water but shows increased solubility in polar organic solvents such as alcohols and dimethylformamide.[4]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate experimental design and interpretation. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][5]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., methanol, ethanol, acetone, dimethylformamide, DMSO)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

3. Validation of Equilibrium:

To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, it can be concluded that equilibrium has been established.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the application of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-DL-alanine in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine is a synthetic amino acid derivative that serves as a valuable tool in biochemical research. Its structure, featuring a benzoyl group attached to the nitrogen atom of the alanine backbone, confers specific chemical properties that make it a useful substrate and inhibitor in various enzymatic assays. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biochemical settings, with a focus on its role in enzymology and antimicrobial studies.

Core Mechanism of Action: Enzyme Interaction

The primary mechanism of action of this compound in biochemical assays revolves around its interaction with enzymes, particularly peptidases. The benzoyl group provides a hydrophobic character that can enhance binding to the active sites of certain enzymes, while the alanine moiety allows for recognition by enzymes that process amino acids.[1] The DL-racemic mixture means that both the L- and D-enantiomers are present, which can have different effects on stereospecific enzymes.

Interaction with Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, is a key enzyme for which N-benzoyl amino acids are relevant substrates or inhibitors. CPA typically cleaves the C-terminal amino acid from a peptide chain, showing a preference for aromatic or branched aliphatic side chains.

As an Inhibitor (N-Benzoyl-D-alanine): The D-enantiomer, N-Benzoyl-D-alanine, can act as a competitive inhibitor of CPA. Due to its incorrect stereochemistry, it can bind to the active site but is not readily hydrolyzed, thus blocking the access of the natural substrate. The inhibitory constant (Ki) is a measure of its potency.

Interaction with N-Benzoyl-L-alanine Amidohydrolase

Research has identified a specific enzyme, N-Benzoyl-L-alanine amidohydrolase, from Corynebacterium equi. This enzyme demonstrates specificity for hydrolyzing the N-acyl linkage to alanine, liberating benzoic acid and L-alanine.[2] This highlights a specific biological pathway where N-Benzoyl-L-alanine is a key substrate.

Antimicrobial and Antifungal Activity of Derivatives

While quantitative data for this compound itself is scarce, studies on its derivatives have shown antimicrobial and antifungal properties. The proposed mechanism for the antifungal activity of N-benzoyl amino esters involves the inhibition of fungal chitin synthase, a crucial enzyme for cell wall synthesis.[3]

Quantitative Data

Specific kinetic data for this compound is not extensively reported in the literature. However, data for related N-benzoyl amino acid derivatives and other inhibitors of Carboxypeptidase A can provide a comparative context.

Table 1: Antifungal Activity of N-Benzoyl Amino Acid Derivatives [3]

| Amino Acid Moiety | Benzoyl Substituent | % Inhibition vs. A. fumigatus (at 100 µg/mL) | % Inhibition vs. F. temperatum (at 100 µg/mL) |

| L-Valine | Unsubstituted | 45.3 | 55.1 |

| L-Valine | 3-Methoxy | 52.1 | 60.2 |

| D-Valine | Unsubstituted | 68.5 | 70.3 |

| L-Valine | 4-Methyl | 60.2 | 65.4 |

| L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 |

| L-Tryptophan | Unsubstituted | 35.1 | 40.2 |

| L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 |

| L-Tryptophan | 4-Methyl | 65.7 | 78.5 |

| L-Isoleucine | Unsubstituted | 40.1 | 50.3 |

Table 2: Inhibition of Carboxypeptidase A by Various Compounds [4][5]

| Inhibitor | Type of Inhibition | Ki (µM) |

| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Competitive | 2.09 |

| N-(Hydroxyaminocarbonyl)-D-phenylalanine | Competitive | 1.54 |

| DL-2-Benzyl-3-formylpropanoic acid | Competitive | 0.48 |

Experimental Protocols

Protocol 1: Carboxypeptidase A Activity Assay (General Protocol)

This protocol is a general method for assaying Carboxypeptidase A activity using a suitable N-benzoyl-L-amino acid substrate.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

N-Benzoyl-L-alanine (or other suitable N-benzoyl-L-amino acid substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the N-benzoyl-L-amino acid substrate in the Tris-HCl buffer.

-

Prepare a solution of Carboxypeptidase A in cold buffer. The exact concentration will depend on the enzyme's specific activity.

-

In a quartz cuvette, mix the substrate solution with buffer to a final volume of, for example, 1 mL.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at a wavelength where the product (benzoic acid) absorbs and the substrate does not (e.g., around 254 nm).

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

-

Monitor the increase in absorbance over time. The initial linear rate of the reaction is proportional to the enzyme activity.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of N-benzoyl amino acid derivatives against fungi.[3]

Materials:

-

N-benzoyl amino acid derivative to be tested

-

Fungal culture (e.g., Aspergillus fumigatus)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at a suitable wavelength.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct effects of this compound on intracellular signaling pathways. Its primary described role is as an external modulator of enzyme activity. Further research is required to investigate any potential downstream effects on cellular signaling cascades that might result from the inhibition of specific extracellular or cell-surface peptidases.

Conclusion

This compound is a versatile molecule in biochemical research, primarily utilized for studying enzyme kinetics and inhibition, especially concerning peptidases like Carboxypeptidase A. While the L-enantiomer can act as a substrate, the D-enantiomer can function as a competitive inhibitor. Derivatives of this compound have shown promise as antifungal agents, potentially by inhibiting chitin synthase. Although specific quantitative data and detailed signaling pathway information for the parent compound are limited, the established methodologies and data from related compounds provide a solid foundation for further investigation into its biochemical and pharmacological properties.

References

- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alanine carboxypeptidase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of N-Benzoyl-DL-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-alanine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As acylated amino acid derivatives, they possess a versatile scaffold that allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities.[1][2] The core structure, consisting of a benzoyl group attached to the nitrogen atom of a DL-alanine moiety, provides a foundation for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties.

Synthesis of this compound Derivatives

The fundamental synthesis of this compound is typically achieved through the Schotten-Baumann reaction.[1] This involves the acylation of DL-alanine with benzoyl chloride in an alkaline medium, such as a sodium hydroxide solution. The reaction proceeds by dissolving DL-alanine in water, creating a basic environment with sodium hydroxide, and then slowly adding benzoyl chloride with stirring. The product is then precipitated by acidifying the reaction mixture.[1] Further derivatives can be synthesized by modifying the benzoyl or alanine moieties prior to or after the main reaction.

Biological Activities and Data

This compound derivatives have demonstrated a range of biological activities, with antimicrobial, antifungal, and anticancer effects being the most prominent.

Antimicrobial Activity

Several studies have investigated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4-fluorobenzoylthiourea α-alanine | Staphylococcus aureus | Not specified, but noted as strongest activity | [3] |

| Benzoylthiourea α-alanine | Staphylococcus aureus | Weak to strong activity | [3] |

| 4-fluorobenzoylthiourea β-alanine | Escherichia coli | Weakest activity | [3] |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative | Staphylococcus aureus ATCC 6538 | 250 | [4] |

Antifungal Activity

The antifungal properties of these derivatives have also been explored, with some compounds showing promising activity against various fungal strains.

| Compound/Derivative | Test Organism | Inhibition (%) | Concentration (µg/mL) | Reference |

| N-benzoylamino methyl ester (Valine derivative 1) | A. fumigatus | 61.5 | Not Specified | [5] |

| N-benzoylamino methyl ester (Valine derivative 5) | A. fumigatus | 70.7 | Not Specified | [5] |

| N-benzoylamino methyl ester (Valine derivative 7) | A. fumigatus | 78.2 | Not Specified | [5] |

| N-benzoylamino methyl ester (Tryptophan derivative 13) | F. temperatum | 78.5 | Not Specified | [5] |

| 3-(2-benzoxazol-5-yl)alanine derivatives (various) | Pichia pastoris | Variable | Variable | [6] |

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been evaluated, with IC50 values indicating their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [7] |

| 2-naphthol derivative 5d | Hep G2, A549, MDA-231, HeLa | 1.2 ± 1.1, 1.6 ± 1.0, 0.9 ± 0.1, 0.8 ± 0.4 | [8] |

| Pyridazine derivative 34 | MDA-MB-231, T-47D | 0.99 ± 0.03, 0.43 ± 0.01 | [9] |

| Dihydroquinoline derivative 11 | T47D, MCF-7, MDA-MB-231 | 2.20 ± 1.5, 3.03 ± 1.5, 11.90 ± 2.6 | [9] |

| Triazine derivative 97 | MCF-7 | 0.77 ± 0.01 | [9] |

| Triazine derivative 98 | MCF-7 | 0.1 ± 0.01 | [9] |

| Triazine derivative 99 | MDA-MB-231 | 6.49 ± 0.04 | [9] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow bacterial cultures in MHB to a desired optical density (e.g., 0.5 McFarland standard). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[10][11][12][13]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound derivatives on a specific enzyme. The example here uses trypsin, but the principles can be adapted for other enzymes.[17][18][19][20]

Materials:

-

Target enzyme (e.g., Trypsin)

-

Substrate (e.g., N-Benzoyl-L-arginine ethyl ester - BAEE)

-

Inhibitor (this compound derivative)

-

Assay buffer (e.g., 67 mM Sodium Phosphate Buffer, pH 7.6)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer at appropriate concentrations.

-

Assay Setup: In a cuvette or microplate well, combine the assay buffer and the inhibitor solution. Add the enzyme solution and pre-incubate for a specific time to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. For the trypsin-BAEE system, the hydrolysis of BAEE can be monitored at 253 nm.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound derivatives exert their biological effects are still under investigation and likely vary depending on the specific derivative and the biological context. However, based on their observed activities, some potential mechanisms can be proposed.

In the context of anticancer activity, these derivatives may induce apoptosis or inhibit key enzymes involved in cell proliferation and survival. For instance, some benzoyl derivatives have been shown to target signaling pathways involving protein kinases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of derivatives for high-throughput screening. The data presented in this guide highlight their potential as antimicrobial, antifungal, and anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Further exploration of structure-activity relationships will be crucial in developing derivatives with enhanced potency and selectivity, ultimately paving the way for their potential clinical applications.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]

- 4. psecommunity.org [psecommunity.org]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Benzoyl-DL-alanine as a Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine, an N-acyl amino acid, has been identified as a metabolite in specific clinical contexts. This technical guide provides a comprehensive overview of its metabolic role, focusing on its biosynthesis, potential degradation pathways, and the analytical methodologies for its detection and quantification. While research on its specific functions is ongoing, this document synthesizes the current understanding of this compound's place within the broader landscape of N-acyl amino acid metabolism and its implications in detoxification pathways.

Introduction

N-acyl amino acids (NAAAs) are a diverse class of lipid signaling molecules formed by the conjugation of an amino acid with a fatty acid or another acyl group.[1][2] While many long-chain NAAAs are recognized for their roles in neuromodulation and inflammation, short-chain N-acyl amino acids, such as this compound, are less characterized. This compound is the N-benzoyl derivative of the amino acid alanine.[3] Its identification in human urine suggests a role in metabolic detoxification, particularly under conditions of xenobiotic overload.[4] This guide will delve into the known metabolic context of this compound, its enzymatic origins, and the experimental approaches to study this metabolite.

Metabolic Profile of this compound

Currently, the primary established role of this compound as a metabolite is in the detoxification of benzoic acid. This role becomes particularly evident in clinical situations involving the administration of sodium benzoate for the treatment of hyperammonemia.[4]

Biosynthesis in the Context of Hyperammonemia

Hyperammonemia is a metabolic disturbance characterized by elevated levels of ammonia in the blood, which is neurotoxic.[5] A therapeutic strategy for managing hyperammonemia involves the administration of sodium benzoate. The underlying principle is to provide an alternative pathway for nitrogen excretion. Benzoic acid is activated to its coenzyme A thioester, benzoyl-CoA.[6] The primary detoxification pathway for benzoyl-CoA is its conjugation with glycine to form hippuric acid (N-benzoylglycine), which is then excreted in the urine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[6]

However, in cases of high-dose sodium benzoate therapy, the hepatic glycine pool can become depleted. This limitation in the primary detoxification pathway necessitates the recruitment of alternative amino acids for conjugation with benzoyl-CoA.[4] It is under these conditions that N-Benzoyl-alanine is formed and detected in significant amounts in the urine of these patients.[4] Alanine, being an abundant non-essential amino acid, serves as an alternative substrate for the N-acyltransferase activity.

The proposed biosynthetic pathway is a two-step process:

-

Activation of Benzoic Acid: Benzoic acid is activated to benzoyl-CoA. This reaction is analogous to the activation of fatty acids.

-

Conjugation with Alanine: Benzoyl-CoA is then conjugated with L-alanine to form N-Benzoyl-L-alanine. The enzyme responsible is likely Glycine N-acyltransferase (GLYAT) or a related acyltransferase with broader substrate specificity.[7][8]

Below is a diagram illustrating this proposed metabolic pathway.

Figure 1: Proposed metabolic pathway for the formation of N-Benzoyl-alanine.

Potential Degradation Pathway

The degradation of this compound is presumed to occur via hydrolysis of the amide bond, releasing benzoic acid and alanine. This reaction would be catalyzed by an amidohydrolase. While the specific enzyme responsible for the hydrolysis of N-Benzoyl-alanine has not been definitively identified, this pathway is consistent with the general metabolism of N-acyl amino acids.

Quantitative Data

| Metabolite | Biological Matrix | Clinical Context | Expected Concentration Range | Citation(s) |

| N-Benzoyl-alanine | Urine | Hyperammonemia with sodium benzoate therapy | Elevated (Specific range not defined) | [4] |

| Hippuric Acid | Urine | Normal metabolism and following benzoate administration | Elevated | [4] |

Further research is required to establish precise quantitative ranges for N-Benzoyl-alanine in various physiological and pathological states.

Experimental Protocols

The detection and quantification of this compound in biological matrices like urine require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was used in the initial identification.[4] Modern metabolomics platforms typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Sample Preparation from Urine

-

Collection: Collect a random urine sample. For quantitative analysis, a 24-hour urine collection is preferable to account for diurnal variations.

-

Storage: Freeze samples at -80°C immediately after collection to prevent degradation.

-

Thawing and Centrifugation: Thaw samples on ice. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any particulate matter.

-

Extraction:

-

To 100 µL of the urine supernatant, add an internal standard (e.g., isotope-labeled this compound).

-

Perform a liquid-liquid extraction with a solvent such as ethyl acetate to extract the analyte from the aqueous matrix.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column is suitable for separating this compound from other urinary metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

-

Precursor Ion (m/z): For N-Benzoyl-alanine (C10H11NO3), the protonated molecule [M+H]+ would be approximately 194.08.

-

Product Ion (m/z): Fragmentation of the precursor ion would likely yield characteristic product ions that can be used for quantification.

-

-

The workflow for this experimental protocol is depicted in the diagram below.

Figure 2: Workflow for the quantification of N-Benzoyl-alanine in urine.

Potential Broader Roles and Future Directions

While the role of this compound in benzoate detoxification is the most substantiated, the broader family of N-acyl amino acids is implicated in various signaling pathways.[9][10] For instance, some long-chain N-acyl amino acids interact with G-protein coupled receptors and ion channels.[9] Whether this compound has any such signaling roles remains to be investigated.

Future research should focus on:

-

Quantitative Studies: Establishing the concentration of this compound in healthy individuals and in various disease states, particularly inborn errors of metabolism.

-

Enzyme Kinetics: Detailed characterization of the kinetics of Glycine N-acyltransferase and other potential acyltransferases with alanine as a substrate.

-

Functional Assays: Investigating potential biological activities of this compound beyond its role as a detoxification product.

-

Broader Metabolomic Profiling: Exploring the presence of this compound and other N-benzoyl amino acids in a wider range of biological samples and clinical conditions.

Conclusion

This compound is a metabolite that highlights the flexibility of the body's detoxification systems. Its formation via the conjugation of benzoyl-CoA with alanine, particularly when the primary glycine conjugation pathway is saturated, provides a clear example of metabolic adaptation. While our understanding of this specific molecule is still evolving, its study offers insights into the broader functions of N-acyl amino acids and the intricate network of metabolic pathways. The analytical methods outlined in this guide provide a framework for researchers to further investigate the role of this compound in health and disease.

References

- 1. scilit.com [scilit.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

N-Benzoyl-DL-alanine: A Comprehensive Technical Guide for Pharmaceutical Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is a pivotal intermediate in pharmaceutical synthesis, serving as a protected form of the amino acid alanine. Its racemic nature allows for its use in the synthesis of both D- and L-amino acid-containing target molecules through resolution or stereospecific downstream reactions. This technical guide provides an in-depth overview of this compound, covering its synthesis, physical and chemical properties, purification, and its critical role in the production of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and process workflows are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction

This compound (Bz-DL-Ala-OH) is a synthetic amino acid derivative where the amino group of DL-alanine is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis and the preparation of complex organic molecules, preventing unwanted side reactions of the amine functionality.[1] The presence of the benzoyl group also influences the molecule's solubility and crystallinity, which are important considerations in process chemistry. As a racemic mixture, this compound is a versatile starting material for the production of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |

| Molecular Weight | 193.20 g/mol | [2][3] |

| CAS Number | 1205-02-3 | [1][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 165.5 °C | [5] |

| Water Solubility | Very slightly soluble | [1] |

| Solubility in Organic Solvents | Increased solubility in polar organic solvents like alcohols and dimethylformamide. | [4] |

| pKa | 3.86 ± 0.10 (Predicted) | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of DL-alanine with benzoyl chloride in an alkaline aqueous medium.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Synthesis workflow of this compound.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

DL-Alanine

-

Sodium hydroxide (NaOH)

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution of DL-Alanine: In a suitable reaction vessel, dissolve DL-alanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). The vessel should be placed in an ice bath to maintain a low temperature.

-

Acylation: While vigorously stirring the cooled alanine solution, slowly add benzoyl chloride (1.1 eq) dropwise. The temperature should be maintained below 5 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Precipitation: Cool the reaction mixture in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum. A typical yield for this procedure is in the range of 80-90%.[6]

Role as an Intermediate in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its primary utility lies in its role as a protected amino acid that can be resolved into its constituent enantiomers or used in racemic form for subsequent stereoselective transformations.

Synthesis of L-DOPA

A notable application of this compound is in the synthesis of L-DOPA (Levodopa), a crucial medication for the treatment of Parkinson's disease.[7][8] In this process, a derivative of racemic N-benzoyl-alanine is used, and the desired L-enantiomer is separated by diastereomeric salt formation.

The following diagram outlines the key steps in the synthesis of L-DOPA where a derivative of this compound is a key intermediate.

Use of N-benzoyl-alanine derivative in L-DOPA synthesis.

Chiral Resolution

The separation of the D- and L-enantiomers of this compound is crucial for the synthesis of enantiomerically pure pharmaceuticals. Enzymatic kinetic resolution is a highly efficient method for this purpose.

Enzymatic Resolution Workflow

Enzymes such as Penicillin G acylase (PGA) can selectively hydrolyze the N-benzoyl group from one of the enantiomers, allowing for their separation.

Enzymatic resolution of this compound.

Experimental Protocol for Enzymatic Resolution

This protocol provides a general procedure for the kinetic resolution of this compound using Penicillin G Acylase.

Materials:

-

This compound

-

Immobilized Penicillin G Acylase (PGA)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH control

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Reaction Setup: Suspend this compound in the phosphate buffer in a temperature-controlled reaction vessel (e.g., 37 °C).

-

Enzyme Addition: Add the immobilized Penicillin G Acylase to the reaction mixture.

-

pH Control: Maintain the pH of the reaction at the optimal level for the enzyme (typically 7.5-8.0) by the controlled addition of the NaOH solution. The consumption of NaOH indicates the progress of the hydrolysis.[9]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC to determine the extent of conversion.

-

Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of both components), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Adjust the pH of the filtrate to an acidic value (e.g., pH 2-3) with HCl to protonate the unreacted N-Benzoyl-D-alanine.

-

Extraction: Extract the N-Benzoyl-D-alanine into an organic solvent like ethyl acetate. The aqueous layer will contain the L-alanine.

-

Isolation: The two enantiomeric forms can then be isolated from their respective phases. The L-alanine can be isolated from the aqueous phase, and the N-Benzoyl-D-alanine can be recovered from the organic phase.

Conclusion

This compound is a fundamentally important and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with well-established methods for its purification and chiral resolution, makes it a valuable precursor for a range of active pharmaceutical ingredients. The ability to access both D- and L-alanine derivatives from this single racemic intermediate underscores its significance in modern asymmetric synthesis. This guide has provided a comprehensive overview of the key technical aspects related to this compound, offering valuable insights and practical protocols for its effective application in pharmaceutical research and development.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. US3714242A - Process for the preparation of l-dopa - Google Patents [patents.google.com]

- 8. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Safe Handling of N-Benzoyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Benzoyl-DL-alanine, a compound utilized in pharmaceutical intermediates and various chemical syntheses.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | [1][2][3][4][5][6][7] |

| Molecular Weight | 193.20 g/mol | [2][3][4][6][7][8] |

| Appearance | White crystal/solid | [3][8] |

| Melting Point | 165-167 °C | [2] |

| Boiling Point | 329.41 °C (rough estimate) | [2][3] |

| Solubility | Very slightly soluble in water. | [1][2][3] |

| Density | 1.2307 g/cm³ (rough estimate) | [2][3] |

| Vapor Pressure | 5.7E-09 mmHg at 25°C | [2][3] |

| Flash Point | 227.4 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[8] |

Signal Word: Warning[8]

Pictogram:

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Safety glasses with side-shields or goggles.[9][10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[9][10]

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[9][10]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[9]

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Avoid contact with skin and eyes.[9]

-

Minimize dust generation and accumulation.[9]

Storage Conditions

-

Store away from incompatible materials such as oxidizing agents.[9]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

First-Aid Measures

-

After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention.[10]

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[9][10]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]